molecular formula C22H30N6O2 B611671 Vesatolimod CAS No. 1228585-88-3

Vesatolimod

Cat. No.: B611671
CAS No.: 1228585-88-3
M. Wt: 410.5 g/mol
InChI Key: VFOKSTCIRGDTBR-UHFFFAOYSA-N
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Description

Vesatolimod is an antiviral drug developed by Gilead Sciences. It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system. This compound is used to stimulate the immune system, enhancing its ability to combat chronic viral infections such as Hepatitis B and HIV/AIDS .

Scientific Research Applications

Vesatolimod has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying TLR7 agonists and their chemical properties.

    Biology: Investigated for its role in modulating immune responses and its effects on various cell types.

    Medicine: Under clinical trials for the treatment of chronic Hepatitis B and HIV/AIDS. It has shown potential in reducing viral loads and enhancing immune responses.

    Industry: Utilized in the development of new antiviral therapies and immune-modulating drugs.

Mechanism of Action

Target of Action

Vesatolimod, also known as GS-9620, is an antiviral drug developed by Gilead Sciences . It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7) , a receptor involved in the regulation of the immune system . TLR7 plays a crucial role in innate immunity and is primarily expressed in immune cells, including B cells and plasmacytoid dendritic cells .

Biochemical Pathways

Upon activation by this compound, TLR7 triggers a cascade of immune responses. This includes the induction of interferon-stimulated gene expression, cytokine release, and activation of T cells and natural killer cells . These responses can lead to a decrease in intact proviral DNA during antiretroviral therapy .

Pharmacokinetics

It has been observed that this compound plasma exposures increase dose proportionally . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

This compound’s action results in the activation of immune cells and a decrease in intact proviral DNA during antiretroviral therapy . This can lead to a modest increase in time to rebound after antiretroviral therapy is interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of this compound treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or therapies can affect its action. In non-human primates, this compound leads to sustained viral remission when combined with anti-envelope antibodies or therapeutic vaccines . .

Future Directions

Vesatolimod is currently in clinical trials to determine whether it is safe and effective in patients with Hepatitis B and HIV/AIDS . It has also shown activity against other viral diseases such as norovirus and enterovirus 71 . Future research will likely continue to explore the potential of this compound in treating various viral infections .

Biochemical Analysis

Biochemical Properties

Vesatolimod interacts with the Toll-like receptor 7 (TLR7) in the immune system . TLR7 is a receptor that plays a crucial role in the innate immune system and inflammation . This compound, as an agonist of TLR7, can stimulate the immune response, which can enhance the body’s ability to fight against chronic viral infections .

Cellular Effects

This compound has been shown to induce immune cell activation and decrease the amount of cell-associated simian immunodeficiency virus (SIV) DNA in ART-suppressed, chronically SIV-infected rhesus macaques . It also leads to sustained viral remission in some non-human primates when combined with anti-envelope antibodies or therapeutic vaccines .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a potent and selective agonist of Toll-like receptor 7 (TLR7) . TLR7 is a receptor involved in the regulation of the immune system. By acting on this receptor, this compound can stimulate the immune system, enhancing its ability to combat chronic viral infections .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been associated with induction of immune cell activation, decreases in intact proviral DNA during ART, and a modest increase in time to rebound after ART was interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of this compound treatment .

Dosage Effects in Animal Models

In animal models, this compound has shown significant alleviation of clinical symptoms of Experimental autoimmune encephalomyelitis (EAE) from day 18 post-immunization . It also decreased the expression levels of inflammatory cytokines in peripheral blood .

Metabolic Pathways

This compound is involved in pro-inflammatory tryptophan metabolism and protein synthesis-related pathways . These pathways were enriched after this compound treatment .

Transport and Distribution

Given that it is an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vesatolimod involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

  • Formation of the pteridinone core.
  • Introduction of the butoxy group.
  • Attachment of the pyrrolidin-1-ylmethyl group to the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: Vesatolimod undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

    Imiquimod: Another TLR7 agonist used for the treatment of certain viral infections and skin conditions.

    Motolimod: A TLR8 agonist with similar immune-modulating properties.

Comparison:

Properties

IUPAC Name

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKSTCIRGDTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153741
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228585-88-3
Record name Vesatolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESATOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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